

Comparative study of Methyl Methanesulfonylacetate and Dimethyl Sulfate as methylating agents

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Compound of Interest

Compound Name: Methyl Methanesulfonylacetate

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Comparative Analysis of Methylating Agents: A Closer Look at Dimethyl Sulfate

A direct comparative study between **Methyl Methanesulfonylacetate** and Dimethyl Sulfate as methylating agents is not feasible due to the lack of available scientific literature and experimental data on the use of **Methyl Methanesulfonylacetate** for methylation reactions. While Dimethyl Sulfate is a widely documented and utilized methylating agent, extensive searches have not yielded any specific protocols, reactivity data, or comparative studies for **Methyl Methanesulfonylacetate** in this capacity.

This guide provides a comprehensive overview of Dimethyl Sulfate as a methylating agent, including its properties, applications, and experimental protocols. Additionally, a general discussion on sulfonate esters as alkylating agents is included to provide a theoretical context for the potential reactivity of compounds like **Methyl Methanesulfonylacetate**, while explicitly stating the absence of specific experimental data for this particular compound.

Dimethyl Sulfate (DMS): A Potent and Versatile Methylating Agent

Dimethyl Sulfate ($(\text{CH}_3)_2\text{SO}_4$), often abbreviated as DMS, is a powerful and cost-effective methylating agent extensively used in organic synthesis.^[1] It is the diester of methanol and

sulfuric acid and is recognized for its high reactivity towards a wide range of nucleophiles.[1]

Physicochemical Properties and Reactivity

DMS is a colorless, oily liquid with a faint, onion-like odor.[1] Its high reactivity stems from its structure, which makes the methyl group susceptible to nucleophilic attack via an S_N2 mechanism.[2] This allows for the efficient methylation of various functional groups, including phenols, amines, and thiols.[1]

Applications in Research and Industry

The low cost and high reactivity of DMS make it a preferred methylating agent in many industrial processes.[1][3] It is widely used in the synthesis of pharmaceuticals, dyes, and perfumes. In a laboratory setting, it serves as a reagent for various methylation reactions, including the methylation of carboxylic acids, and has been instrumental in the study of DNA-protein interactions through the specific methylation of guanine and adenine residues in DNA. [1]

Safety and Handling

Caution: Dimethyl Sulfate is highly toxic, carcinogenic, mutagenic, and corrosive.[1][4] It can be absorbed through the skin, mucous membranes, and the gastrointestinal tract, with exposure potentially leading to severe health effects, including fatal respiratory tract reactions.[1][5] All handling of DMS must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Specific protocols for the neutralization and disposal of DMS waste, typically involving treatment with alkaline solutions like sodium hydroxide, sodium carbonate, or ammonium hydroxide, must be strictly followed.[6] [7]

Experimental Protocols for Methylation using Dimethyl Sulfate

Below are representative protocols for the O-methylation of a phenol and the N-methylation of an amide, illustrating the practical application of DMS.

O-Methylation of Gallic Acid to Trimethylgallic Acid

This procedure details the methylation of the hydroxyl groups of gallic acid.

Materials:

- Gallic acid
- Sodium hydroxide (NaOH)
- Dimethyl sulfate (DMS)
- Dilute hydrochloric acid (HCl)
- Water
- Decolorizing carbon

Procedure:

- A solution of 80 g (2 moles) of sodium hydroxide in 500 cc of cold water is prepared in a 1-liter flask.
- To this, 50 g (0.266 mole) of gallic acid is added. The flask is stoppered and shaken until the acid dissolves.
- 89 g (67 cc, 0.71 mole) of dimethyl sulfate is added, and the mixture is shaken for 20 minutes, maintaining the temperature below 30–35°C by cooling with water.
- A second portion of 89 g of dimethyl sulfate is added, and shaking is continued for another 10 minutes, allowing the temperature to rise to 40–45°C.
- The flask is then fitted with a reflux condenser, and the contents are boiled for two hours.
- To saponify any ester byproducts, a solution of 20 g of sodium hydroxide in 30 cc of water is added, and boiling is continued for an additional two hours.
- The reaction mixture is cooled and acidified with dilute hydrochloric acid.

- The precipitated trimethylgallic acid is filtered, washed with cold water, and can be further purified by recrystallization from boiling water with decolorizing carbon to yield colorless needles.[8]

N-Methylation of a Heterocyclic Amide

This protocol describes the methylation of the nitrogen atom in a 1,3(3H)-oxazine-2,6-dione derivative.[9]

Materials:

- 4-(4-Methylphenyl)-1,3(3H)-oxazine-2,6-dione
- Dimethyl sulfate (DMS)
- Sodium bicarbonate (NaHCO_3)
- Acetone
- Ethyl acetate
- Hexane

Procedure:

- A 100 ml 3-neck round bottom flask is charged with 2.4 g (0.012 mole) of 4-(4-Methylphenyl)-1,3(3H)-oxazine-2,6-dione, 3.0 g (0.024 mole) of dimethyl sulfate, 2.5 g of sodium bicarbonate, and 50 ml of acetone.[9]
- The mixture is heated to reflux under a nitrogen atmosphere.[9] The reaction progress is monitored by thin-layer chromatography.[9]
- After 20 hours of reflux, the reaction is complete. The mixture is cooled to room temperature.[9]
- The sodium bicarbonate is filtered off, and the acetone is removed from the filtrate using a rotary evaporator.[9]

- The residue is dissolved in 10 ml of ethyl acetate. Hexane is added dropwise to the solution in an ice bath to induce crystallization.[9]
- The resulting white crystals are collected by suction filtration. A second crop can be obtained by concentrating the filtrate.[9]

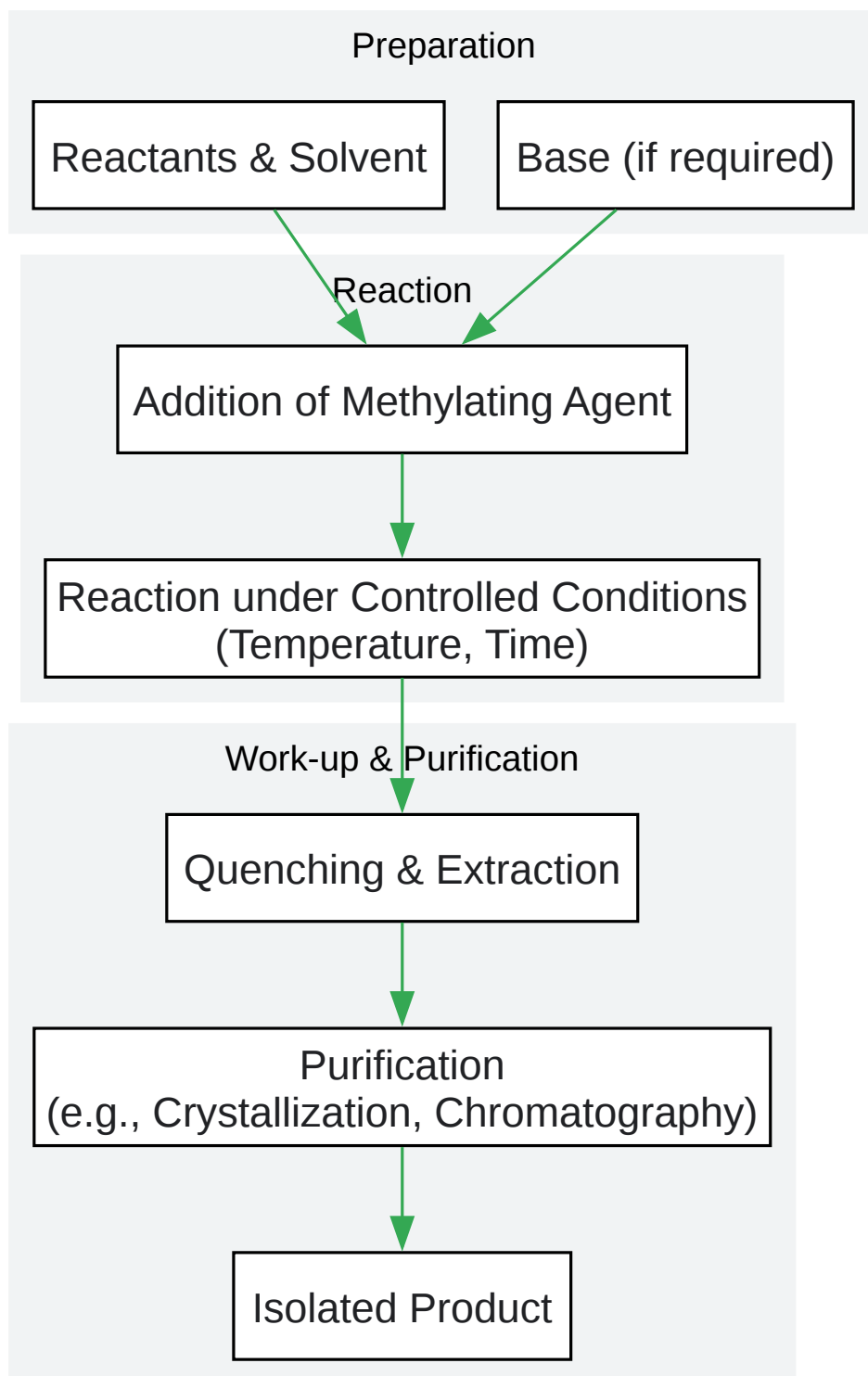
Data Summary: Dimethyl Sulfate

Property	Value	References
Chemical Formula	$(\text{CH}_3)_2\text{SO}_4$	[1]
Molar Mass	126.13 g/mol	[1]
Appearance	Colorless, oily liquid	[1]
Boiling Point	188 °C (decomposes)	[1]
Primary Use	Methylating agent	[1]
Toxicity	Highly toxic, carcinogenic, mutagenic	[1][4]

Visualizing the Methylation Process

The following diagrams illustrate the general workflow for a methylation reaction and the $\text{S}_\text{N}2$ reaction mechanism.

General Workflow for a Methylation Reaction



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Caption: General experimental workflow for a methylation reaction.

Caption: S_N2 mechanism for methylation by Dimethyl Sulfate.

Sulfonate Esters as Alkylating Agents: A Theoretical Perspective

While specific experimental data for **Methyl Methanesulfonylacetate** as a methylating agent is lacking, the broader class of sulfonate esters is well-established for its alkylating capabilities. Sulfonate esters, such as tosylates and mesylates, are derivatives of sulfonic acids and are known to be excellent leaving groups in nucleophilic substitution reactions.[9] This is because the sulfonate anion is a very weak base, making the displacement of the alkyl group by a nucleophile favorable.[9]

The reactivity of sulfonate esters as alkylating agents is influenced by the nature of the alcohol-derived group and the substituent on the sulfur atom. Generally, they are potent electrophiles. It is plausible that **Methyl Methanesulfonylacetate**, being a sulfonate ester, could act as a methylating agent. However, without experimental validation, its reactivity, selectivity, and suitability for various methylation reactions compared to established reagents like Dimethyl Sulfate remain unknown.

In conclusion, while Dimethyl Sulfate is a well-characterized and powerful methylating agent with established protocols and safety considerations, the role of **Methyl Methanesulfonylacetate** in this capacity is not documented in the available scientific literature. Researchers requiring a methylating agent are advised to rely on well-established reagents like Dimethyl Sulfate, while exercising extreme caution due to its toxicity.

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